molecular formula C16H13BrN2O3S3 B3410306 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide CAS No. 896365-77-8

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide

Cat. No.: B3410306
CAS No.: 896365-77-8
M. Wt: 457.4 g/mol
InChI Key: COTKQRUZNZLQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is a complex organic compound that features a combination of bromothiophene, thiazole, and benzamide moieties

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S3/c1-2-25(21,22)11-5-3-10(4-6-11)15(20)19-16-18-12(9-23-16)13-7-8-14(17)24-13/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTKQRUZNZLQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes the bromination of thiophene followed by the formation of a thiazole ring. The final step involves the coupling of the thiazole derivative with ethanesulfonylbenzamide under specific conditions such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and benzamide moieties. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, which could explain its potential antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole

Uniqueness

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is unique due to its combination of bromothiophene, thiazole, and ethanesulfonylbenzamide moieties. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds .

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

Structural Overview

This compound features a complex structure that includes:

  • Bromothiophene moiety : Known for its role in enhancing biological activity.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Ethanesulfonyl group : This functional group may contribute to the compound's solubility and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by disrupting lipid biosynthesis pathways in bacterial cells.
  • Anticancer Properties : It may interfere with cellular signaling pathways involved in cancer cell proliferation, leading to antiproliferative effects.
  • Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways crucial for cellular function.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit a range of biological activities. Below is a comparative table summarizing the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBromine and sulfonyl substitutionsAntimicrobial, Anticancer
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamideChlorine substitutionAnticancer
N-[4-(5-bromo-4-methylthiazol-2-yl)-1,3-thiazol-2-y]-benzamideMethyl substitution on thiazoleAntioxidant

Case Studies and Research Findings

Several studies have assessed the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study demonstrated that similar benzamide derivatives exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of cell membrane integrity and inhibition of essential metabolic pathways.
  • Anticancer Activity : Research indicated that compounds with thiazole rings showed promising results in inhibiting cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involved induction of apoptosis through mitochondrial pathways .
  • Enzyme Interaction Studies : Functional characterization of benzamide analogs revealed their potential as selective antagonists for specific ion channels, suggesting a novel approach for targeting diseases linked to these channels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.